ベロシミン

概要

説明

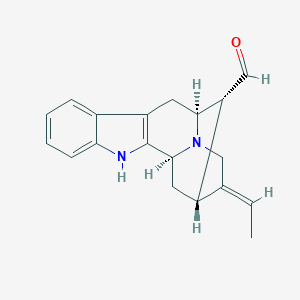

Vellosimine is an indole alkaloid that belongs to the sarpagine group of alkaloids. It is characterized by a polycyclic structure with an indole ring fused to an azabicyclo[3.3.1]nonane core. This compound is of significant interest due to its biological activities and its role as a precursor in the biosynthesis of more complex alkaloids.

科学的研究の応用

Vellosimine has several scientific research applications across various fields:

作用機序

Target of Action

Vellosimine, also known as (+)-Vellosimine, is an indole alkaloid It’s known that indole alkaloids often interact with various proteins and enzymes in the body, affecting cellular functions and processes .

Mode of Action

As an indole alkaloid, it likely interacts with its targets by binding to them, thereby altering their function . This can lead to changes in cellular processes and pathways.

Biochemical Pathways

Vellosimine is part of the sarpagine group of indole alkaloids . The biosynthetic pathway leading from strictosidine to the antiarrhythmic monoterpenoid indole alkaloid ajmaline involves the conversion of the sarpagan structure (16-epi-vellosimine) to the ajmalan system (vinorine) by vinorine synthase . This suggests that Vellosimine may play a role in the biosynthesis of other indole alkaloids.

Pharmacokinetics

Like other indole alkaloids, it’s likely that vellosimine is absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Vellosimine has been found to possess modest anticancer activity . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the growth or proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of Vellosimine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . .

生化学分析

Biochemical Properties

Vellosimine interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for the enzyme Vellosimine dehydrogenase . This enzyme catalyzes the conversion of 10-deoxysarpagine and NADP+ into Vellosimine, NADPH, and H+ .

Cellular Effects

It has been suggested that Vellosimine and its derivative Na-methyl vellosimine possess modest anticancer activity . This indicates that Vellosimine may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that Vellosimine is involved in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid ajmaline . The enzyme Vellosimine dehydrogenase plays a crucial role in this process .

Metabolic Pathways

Vellosimine is involved in the biosynthesis of the monoterpenoid indole alkaloid ajmaline . The enzyme Vellosimine dehydrogenase plays a key role in this metabolic pathway .

準備方法

Synthetic Routes and Reaction Conditions: Vellosimine can be synthesized through various synthetic routes. One common method involves the use of a Mannich-type cyclization to construct the indole-fused azabicyclo[3.3.1]nonane core. This process typically involves the reaction of an indole derivative with an aldehyde and an amine under acidic conditions . Another approach involves the Bischler-Napieralski reaction followed by a homo-Mannich sequence to achieve the desired structure .

Industrial Production Methods: Industrial production of vellosimine is less common due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods for its production. These methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yields and purity .

化学反応の分析

Types of Reactions: Vellosimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form aldehyde derivatives, which can further react to form cyano-compounds .

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane is commonly used for the oxidation of vellosimine to form aldehyde derivatives.

Reduction: Sodium borohydride is often used for the reduction of vellosimine derivatives to form alcohols.

Substitution: Phenylhydrazines are used in Fischer indole synthesis to introduce different substitution patterns on the indole ring.

Major Products: The major products formed from these reactions include various substituted indole derivatives, aldehydes, and cyano-compounds .

類似化合物との比較

Vellosimine is unique among indole alkaloids due to its specific structure and biological activities. Similar compounds include:

N-methylvellosimine: A derivative of vellosimine with a methyl group attached to the nitrogen atom.

10-methoxyvellosimine: A derivative with a methoxy group attached to the indole ring.

Geissolosimine: A bisindole alkaloid synthesized from vellosimine and geissoschizoline.

These compounds share similar structural features but differ in their substitution patterns and biological activities, highlighting the uniqueness of vellosimine in terms of its chemical properties and applications .

生物活性

Vellosimine is a naturally occurring alkaloid derived from various plant species, particularly those in the Apocynaceae family. This compound has garnered attention for its potential biological activities, especially in the context of cancer therapy. Recent studies have explored its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Anticancer Activity

Vellosimine and its derivatives, including N-methylvellosimine, have been evaluated for their anticancer effects. A systematic study revealed that both compounds exhibit modest antiproliferative activity against several cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Vellosimine | MDA-MB-231 | 20.3 |

| N-methylvellosimine | MDA-MB-231 | 18.0 |

| Analogue 15ai | MDA-MB-231 | 2.03 |

The analogue 15ai demonstrated a tenfold improvement in anticancer activity compared to vellosimine, indicating the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on vellosimine derivatives identified key structural features that contribute to their biological activity:

- Aldehyde Group : Essential for maintaining antiproliferation activity.

- Substituents at the 5-position : The presence of a chlorine atom was found to enhance potency, while other halogen substitutions generally reduced activity.

- Bulky Groups : The introduction of bulky groups at the Nα site significantly improved bioactivity.

The following table summarizes the impact of various modifications on the IC50 values:

| Modification | Position | Effect on Activity |

|---|---|---|

| Chlorine atom | 5-position | Increased potency |

| p-toluenesulfonyl group | Nα site | Enhanced activity |

| Trifluoromethyl group | Nα site | No activity |

These findings underscore the potential for further optimization of vellosimine derivatives to enhance their therapeutic profiles .

Recent investigations into the mechanism of action of vellosimine have revealed that it induces ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mode of action is particularly relevant for overcoming apoptotic resistance commonly observed in cancer cells. Flow cytometry assays indicated that treatment with vellosimine and its analogues led to significant changes in cell viability and death pathways, suggesting a promising avenue for cancer treatment development .

Case Studies and Research Findings

-

Case Study: Antiproliferative Effects

A study published in Nature Communications highlighted the effects of vellosimine derivatives on various cancer cell lines. The results showed that while vellosimine itself had moderate effects, its derivatives exhibited significantly enhanced antiproliferative properties through structural modifications aimed at optimizing bioactivity . -

Research on Synthesis

The total synthesis of vellosimine and its derivatives has been achieved through innovative synthetic routes, allowing for rapid access to these compounds for further biological testing. Techniques such as asymmetric Pictet-Spengler reactions and palladium-mediated cross-coupling have been employed to produce vellosimine with high yields . -

Comparative Study

A comparative analysis between natural vellosimine and synthesized analogues demonstrated that synthetic variants could achieve higher potency against specific cancer types, emphasizing the role of synthetic chemistry in drug development .

特性

IUPAC Name |

(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHASSCPGKAMILD-VICVVEARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318281 | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6874-98-2 | |

| Record name | Vellosimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vellosimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELLOSIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04956U0JGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Vellosimine?

A1: Vellosimine has a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing Vellosimine?

A2: Researchers often use techniques like UV, IR, MS, 1H NMR, and 13C NMR to characterize Vellosimine. [, , , , ]

Q3: What is the significance of Vellosimine in alkaloid biosynthesis?

A3: Vellosimine plays a crucial role as a biosynthetic precursor for other alkaloids. It's a key intermediate in the biosynthesis of ajmaline, a compound with antiarrhythmic properties. [, , , ]

Q4: Which enzymes are involved in Vellosimine biosynthesis?

A4: Polyneuridine aldehyde esterase (PNAE) is a key enzyme in Vellosimine biosynthesis. It catalyzes the conversion of polyneuridine aldehyde to epi-vellosimine, the immediate precursor of Vellosimine. [, , ]

Q5: What is known about the structure and function of PNAE?

A5: PNAE belongs to the α/β hydrolase superfamily and displays high substrate specificity. Studies using site-directed mutagenesis have identified its catalytic triad. [, ]

Q6: Have there been successful total syntheses of Vellosimine?

A6: Yes, several total syntheses of Vellosimine have been achieved. These syntheses often start from D-(+)-tryptophan methyl ester and employ reactions like the asymmetric Pictet-Spengler reaction and stereocontrolled Dieckmann cyclization. [, , , , , ]

Q7: What are some key reactions utilized in the synthesis of Vellosimine?

A7: Common reactions include the [5+2] cycloaddition, ring enlargement reactions, and SmI2-mediated reductive cyclization. Palladium-catalyzed cross-coupling reactions are also employed for introducing specific functional groups. [, , , ]

Q8: What are the challenges associated with Vellosimine synthesis?

A8: The presence of a rigid cage-like structure in Vellosimine presents challenges for stereoselective synthesis. Additionally, the molecule contains multiple reactive functional groups, requiring careful consideration of protecting group strategies. [, , ]

Q9: In which plant species has Vellosimine been found?

A9: Vellosimine has been isolated from several Rauvolfia species, including Rauvolfia verticillata, Rauvolfia salicifolia, and Rauvolfia yunnanensis. It's also found in other plant genera such as Geissospermum (Geissospermum vellosii). [, , , , , ]

Q10: What other alkaloids are commonly found alongside Vellosimine?

A10: Vellosimine is often found alongside other indole alkaloids, including ajmaline, reserpine, serpentine, yohimbine, ajmalicine, and sarpagine. [, , ]

Q11: What are the known pharmacological activities of Vellosimine?

A11: While research on Vellosimine's specific pharmacological activities is ongoing, one study indicated its potential antimycobacterial properties against an isoniazid-resistant strain of Mycobacterium tuberculosis. []

Q12: What are the potential future directions for Vellosimine research?

A12: Future research could focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。